9,9-Dimethyl-1-oxaspiro[5.5]undecan-4-one
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Overview
Description
9,9-Dimethyl-1-oxaspiro[55]undecan-4-one is a spirocyclic compound characterized by its unique structural feature of a spiro ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9,9-Dimethyl-1-oxaspiro[5.5]undecan-4-one typically involves the Prins cyclization reaction. The reaction conditions often involve the use of a Grubbs catalyst for olefin metathesis, although this approach can be complex and expensive .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the Prins cyclization reaction remains a viable method for large-scale synthesis. Optimization of reaction conditions and the use of cost-effective catalysts are crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 9,9-Dimethyl-1-oxaspiro[5.5]undecan-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups within the spirocyclic structure.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophiles and electrophiles under mild to moderate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
9,9-Dimethyl-1-oxaspiro[5.5]undecan-4-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex spirocyclic compounds . . The compound’s unique structure allows for the exploration of new molecular targets and pathways.
Mechanism of Action
The mechanism of action of 9,9-Dimethyl-1-oxaspiro[5.5]undecan-4-one involves its interaction with specific molecular targets. For instance, spirocyclic inhibitors of the MmpL3 protein of Mycobacterium tuberculosis have been synthesized using this scaffold . The compound’s effects are mediated through the inhibition of this protein, which is essential for the survival of the bacterium.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 9,9-Dimethyl-1-oxaspiro[5.5]undecan-4-one include 1-oxa-9-azaspiro[5.5]undecane and 1,4,9-triazaspiro[5.5]undecan-2-one . These compounds share the spirocyclic structure but differ in the nature and position of heteroatoms within the ring.
Uniqueness: What sets this compound apart is its specific arrangement of functional groups and the presence of the oxaspiro ring. This unique structure imparts distinct chemical properties and reactivity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C12H20O2 |
---|---|
Molecular Weight |
196.29 g/mol |
IUPAC Name |
9,9-dimethyl-1-oxaspiro[5.5]undecan-4-one |
InChI |
InChI=1S/C12H20O2/c1-11(2)4-6-12(7-5-11)9-10(13)3-8-14-12/h3-9H2,1-2H3 |
InChI Key |
HYRWAXLQLRLWIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2(CC1)CC(=O)CCO2)C |
Origin of Product |
United States |
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